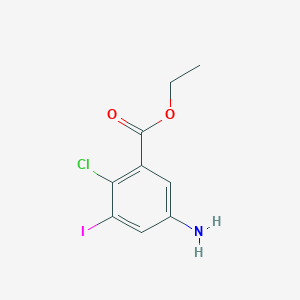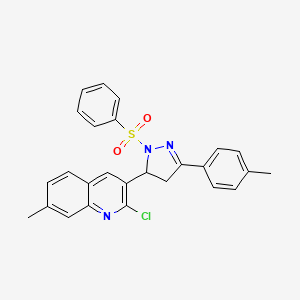
2-氯-7-甲基-3-(1-(苯磺酰基)-3-(对甲苯基)-4,5-二氢-1H-吡唑-5-基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a derivative of the quinoline family, which is known for its wide range of biological activities. Quinoline derivatives are of particular interest in medicinal chemistry due to their antimicrobial and antiviral properties. The structure of this compound suggests that it may have potential as a therapeutic agent, although the specific biological activities of this compound are not detailed in the provided papers.
Synthesis Analysis
The synthesis of related quinoline derivatives has been described in the literature. For instance, a series of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinolines were synthesized from the reaction of 3-(2-chloroquinolin-3-yl)-1-(6methyl-1H-benzimidazol-2-yl)prop-2-en-1-one with hydrazine hydrate in ethanol and glacial acetic acid . Although the specific synthesis of 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is not provided, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of hydrogen bonding and π-π stacking interactions, which contribute to their stability and biological activity. For example, compound (I) from the first paper is linked into sheets by a combination of N-H...N and C-H...π(arene) hydrogen bonds, while compound (II) forms a chain of rings through similar interactions . These structural features are likely to be present in the compound of interest, given its structural similarity to the compounds studied.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is influenced by the substituents on the quinoline core. In the case of the compounds studied, the presence of a 2-chloro substituent and a pyrazole ring suggests that these molecules could undergo further chemical transformations, such as nucleophilic substitution or condensation reactions, to yield a variety of biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and nitrogen atoms in the structure can lead to significant intermolecular interactions, which can affect these properties. The specific physical and chemical properties of 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline are not detailed in the provided papers, but they can be inferred to some extent from the properties of similar compounds . For instance, the antimicrobial activity screening suggests that these compounds have sufficient stability and solubility to interact with biological targets .
科学研究应用
合成和结构分析
喹啉衍生物的合成和结构分析揭示了它们的复杂化学性质和潜在应用。一项研究描述了新型异恶唑喹喔啉衍生物的合成,重点介绍了其晶体结构、DFT 计算以及通过针对人蛋白的对接研究作为抗癌药物的潜力 (N. Abad 等,2021)。这展示了该化合物的复杂结构及其潜在的治疗应用。
光学性质
对喹啉衍生物光学性质的研究,例如对 4-芳基-1H-吡唑并[3,4-b]喹啉的研究,提供了对其在材料科学中应用的见解。该研究分析了吸收和发射光谱,为在光电器件中潜在使用提供了基础 (K. Khachatryan 等,2006)。
生物活性
对吡唑并喹啉衍生物生物活性的研究表明它们在制药应用中的潜力。例如,2-氯喹啉衍生物已显示出抗菌和抗病毒活性,突出了它们在开发新治疗剂中的价值 (T. S. Kumara 等,2016)。
材料科学应用
喹啉衍生物在材料科学中也有应用,例如在金属缓蚀剂的开发中。一项研究证明了喹喔啉衍生物作为低碳钢的有效缓蚀剂,结合计算和电化学分析来了解其保护机制 (V. Saraswat & M. Yadav,2020)。
光伏特性
对喹啉衍生物光伏特性的探索,例如 4H-吡喃并[3,2-c]喹啉衍生物的合成,强调了它们在制造有机-无机光电二极管中的潜力。这些研究揭示了喹啉衍生物的结构修饰如何提高它们在太阳能转换中的效率 (H. Zeyada 等,2016)。
属性
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-17-8-11-19(12-9-17)24-16-25(30(29-24)33(31,32)21-6-4-3-5-7-21)22-15-20-13-10-18(2)14-23(20)28-26(22)27/h3-15,25H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQOFSHKBCGXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)C)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

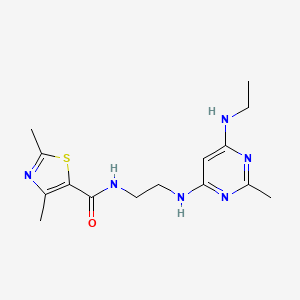
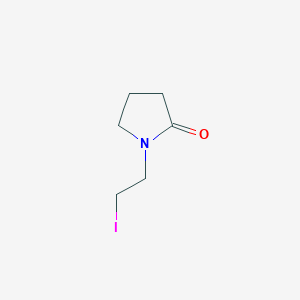
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)
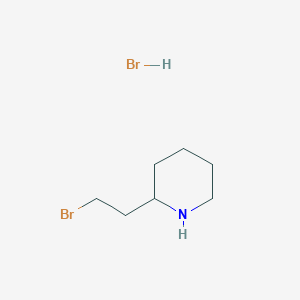
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)
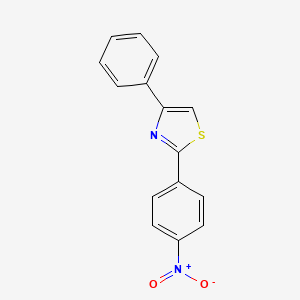
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)
![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)


![Ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)
